REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([F:13])[CH:9]=2)[CH:4]=1.[C-:14]#[N:15].[K+]>CC#N>[F:13][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[CH:4]=[C:3]([CH2:2][C:14]#[N:15])[CH:12]=[CH:11]2 |f:1.2|
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Name
|
|
Quantity
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1.5 g
|
Type
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reactant
|
Smiles
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BrCC1=CC2=CC=C(C=C2C=C1)F
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
1.16 g
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Type
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reactant
|
Smiles
|
[C-]#N.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 6 h
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Duration
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6 h
|
Type
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CONCENTRATION
|
Details
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before being concentrated
|
Type
|
ADDITION
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Details
|
To the residue was added diethyl ether (100 mL) and H2O (15 mL)
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography (ethyl acetate/hexane=1:10)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CC(=CC2=CC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |